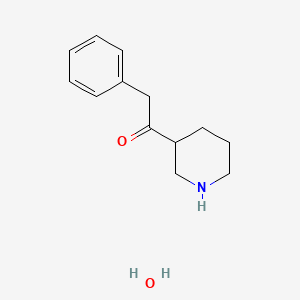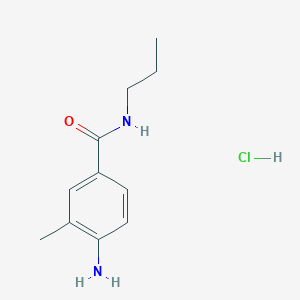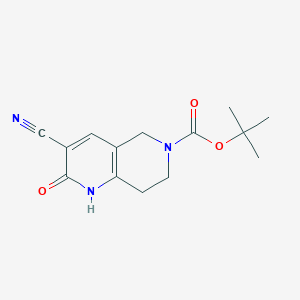![molecular formula C10H18N2O2 B1522540 Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1251017-66-9](/img/structure/B1522540.png)
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate
Vue d'ensemble
Description
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic monocarboxylic acid that is widely used in organic synthesis . It is an important building block for the synthesis of various compounds such as pharmaceuticals, agrochemicals, and natural products .
Molecular Structure Analysis
The molecular formula of Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate is C10H18N2O2 . Its average mass is 198.262 Da and its monoisotopic mass is 198.136826 Da .Physical And Chemical Properties Analysis
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis and Scalability
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate and its derivatives have been a subject of interest in the field of organic synthesis. One study describes an efficient and scalable route for synthesizing enantiomerically pure derivatives, which involves significant improvements over previous methods, using a starting point of commercially available chiral lactone (Maton et al., 2010).
Chemical Transformation and Derivative Synthesis
These compounds have been used as precursors for various chemical transformations. For instance, intramolecular nucleophilic opening of the oxirane ring in certain derivatives leads to the formation of compounds with potential applications in medicinal chemistry (Moskalenko & Boev, 2014). Additionally, the synthesis of conformationally constrained amino acid analogues from derivatives of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate showcases its utility in creating novel biochemical compounds (Hart & Rapoport, 1999).
Pharmaceutical Applications
In pharmaceutical research, derivatives of this compound have been explored for their potential as ligands for nicotinic acetylcholine receptors, which may have implications in the treatment of conditions like L-dopa-induced dyskinesias (Strachan et al., 2014). Furthermore, the synthesis of N-aryl nicotinamide derivatives using tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate as a base structure has been investigated for its relevance to neuronal acetylcholine receptors, underlining its significance in neuropharmacology (Murineddu et al., 2019).
Antibacterial Properties
Research also extends to the exploration of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate derivatives in antibacterial applications. One study synthesized a range of 7-substituted derivatives and evaluated their antibacterial activities, identifying some compounds with potent in vitro and in vivo efficacy (Bouzard et al., 1989).
Safety and Hazards
Orientations Futures
As a versatile building block in organic synthesis, Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate has potential for use in the synthesis of a wide range of compounds. Its future directions will likely be influenced by the needs of the pharmaceutical, agrochemical, and natural product industries .
Propriétés
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7-4-8(6-12)11-7/h7-8,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRTVZBUJDHXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

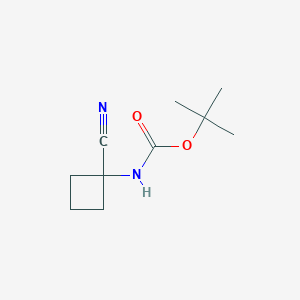
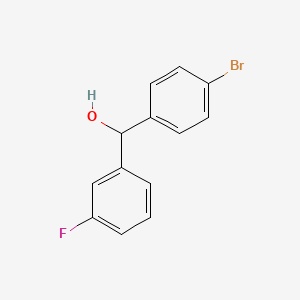
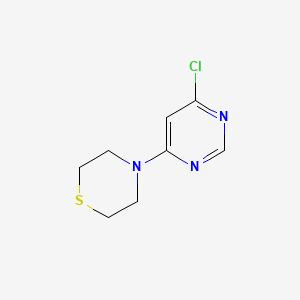
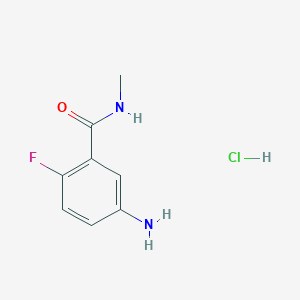
![Methyl 3-[2-(4-benzylpiperazino)ethoxy]benzenecarboxylate](/img/structure/B1522468.png)

![[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1522471.png)
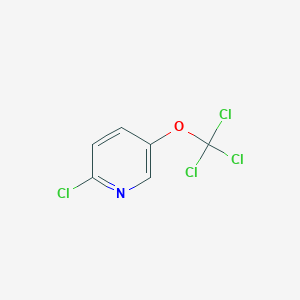
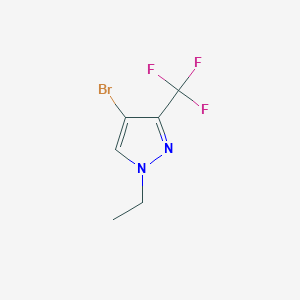
![5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid](/img/structure/B1522474.png)
![2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile](/img/structure/B1522477.png)
